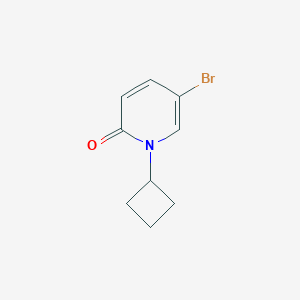
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea” is a complex organic molecule that contains several important substructures, including a pyrrole ring, a pyrimidine ring, and a phenylurea moiety .
Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Pyrimidine is a basic aromatic ring that consists of nitrogen and carbon atoms. It is an essential part of many larger molecules, including some pharmaceuticals .
Phenylurea is a functional group that consists of a phenyl group attached to a urea. Ureas in general are functional groups that feature a carbonyl group flanked by two amine residues .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups .
Mecanismo De Acción
The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves the inhibition of Src family kinases. Src family kinases are involved in the phosphorylation of tyrosine residues on target proteins, which can activate or deactivate signaling pathways. PP2 binds to the ATP-binding site of Src family kinases, preventing the transfer of phosphate groups to tyrosine residues on target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context in which it is used. In general, PP2 has been shown to inhibit cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in some cell types. PP2 has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea in lab experiments is its potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other signaling pathways. One limitation of using PP2 is its relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea. One direction is to further explore the role of Src family kinases in various diseases and conditions. Another direction is to develop more potent and selective inhibitors of Src family kinases that can be used in clinical settings. Finally, PP2 could be used as a tool to study the role of other signaling pathways in cellular processes.
Métodos De Síntesis
The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves several steps. The starting material is 6-(1H-pyrrol-1-yl)pyrimidin-4-amine, which is reacted with 2-bromoethylamine hydrobromide to give 2-(6-(1H-pyrrol-1-yl)pyrimidin-4-ylamino)ethylamine. This compound is then reacted with phenyl isocyanate to give this compound.
Aplicaciones Científicas De Investigación
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea has been used in a variety of scientific research applications. It has been shown to inhibit the activity of Src family kinases, which are involved in a variety of cellular processes such as cell proliferation, differentiation, and survival. PP2 has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular disease.
Propiedades
IUPAC Name |
1-phenyl-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(22-14-6-2-1-3-7-14)19-9-8-18-15-12-16(21-13-20-15)23-10-4-5-11-23/h1-7,10-13H,8-9H2,(H,18,20,21)(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVGFUVTPMDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581266.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)
![N-(4-{2-[(4-ethoxyphenyl)carbonyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)acetamide](/img/structure/B2581279.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea](/img/structure/B2581280.png)

![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)
![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)